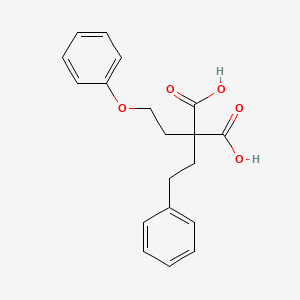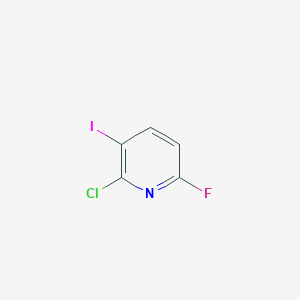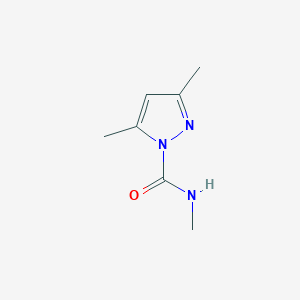
S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate: is a chemical compound with the molecular formula C13H17N3O5S and a molecular weight of 327.3562 g/mol . This compound is known for its unique structural features, which include a dinitrophenyl group and a carbamothioate moiety. It has various applications in scientific research and industry.
Métodos De Preparación
The synthesis of S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate involves multiple steps, typically starting with the preparation of the dinitrophenyl intermediate. The synthetic route often includes nitration reactions to introduce nitro groups onto the phenyl ring, followed by the introduction of the butan-2-yl group. The final step involves the formation of the carbamothioate moiety through a reaction with N,N-dimethylcarbamothioic acid. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different chemical properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The carbamothioate moiety may also play a role in its biological activity by interacting with specific pathways.
Comparación Con Compuestos Similares
S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate can be compared with other similar compounds, such as:
S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamate: Similar structure but with a carbamate group instead of a carbamothioate group.
S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylthiocarbamate: Contains a thiocarbamate group, which may result in different chemical and biological properties.
S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamoyl chloride: Features a carbamoyl chloride group, which can be used for further chemical modifications.
Propiedades
Número CAS |
4665-24-1 |
|---|---|
Fórmula molecular |
C13H17N3O5S |
Peso molecular |
327.36 g/mol |
Nombre IUPAC |
S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C13H17N3O5S/c1-5-8(2)10-6-9(15(18)19)7-11(16(20)21)12(10)22-13(17)14(3)4/h6-8H,5H2,1-4H3 |
Clave InChI |
NEHKDFZUCXYFLB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Hydroxy-2,9-dimethyl-1,3,4,6,7,8-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14004510.png)


![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)


![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)

![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
